Cas no 915095-87-3 ((2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone)

(2-Chloro-5-iodophenyl)(4-((3S)-tetrahydrofuran-3-yloxy)phenyl)methanone is a specialized organic compound featuring a chloro-iodo-substituted phenyl group and a tetrahydrofuran-3-yloxy phenyl ketone moiety. Its distinct structure, combining halogenated aromatic and heterocyclic components, makes it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both chlorine and iodine enhances its reactivity in cross-coupling reactions, while the chiral tetrahydrofuran moiety may contribute to stereoselective applications. This compound is suited for advanced organic synthesis, offering precise functionalization opportunities for developing bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone structure
915095-87-3 structure
Product Name:(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone
CAS No:915095-87-3
MF:C17H14ClIO3
MW:428.648736476898
MDL:MFCD22665921
CID:1964287
PubChem ID:59423635
Update Time:2025-05-27

(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone Chemical and Physical Properties

Names and Identifiers

    • (S)-(2-Chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone
    • (S)-(2-Chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
    • (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone
    • (3S)-3-[4-(2-chloro-5-iodobenzoyl)phenoxy]oxolane
    • Methanone, (2-chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]-
    • C17H14ClIO3
    • WBBJCIOCSVFCNI-AWEZNQCLSA-N
    • BCP12332
    • 2954AH
    • SB18
    • (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (ACI)
    • (2-Chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone
    • (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone
    • H38Q3VE2C8
    • SCHEMBL2868630
    • (2-Chloro-5-iodo-phenyl)-{4-[(S)-(tetrahydrofuran-3-yl)oxy]-phenyl}-methanone
    • DS-12204
    • 915095-87-3
    • DTXSID50893823
    • CS-M2268
    • AKOS027338564
    • EC 619-598-5
    • (2-Chloro-5-iodophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methanone
    • MFCD22665921
    • DTXCID401323869
    • MDL: MFCD22665921
    • Inchi: 1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1
    • InChI Key: WBBJCIOCSVFCNI-AWEZNQCLSA-N
    • SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)(C1C=C(I)C=CC=1Cl)=O

Computed Properties

  • Exact Mass: 427.968
  • Monoisotopic Mass: 427.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.639
  • Melting Point: 109-113oC
  • Boiling Point: 526°C at 760 mmHg
  • Flash Point: 272℃

(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone Security Information

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(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  < 10 °C; 30 min, 7 - 10 °C
1.2 Reagents: Water
Reference
Crystal structure and anti-cancer activity of (S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran
Zhang, Peng; Li, Zhi; Liu, Jiangtao; Jin, Ruyi; Zhao, Xiaomei; et al, Latin American Journal of Pharmacy, 2020, 39(8), 1618-1623

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, < 10 °C; 30 min, 7 - 10 °C
1.2 Solvents: Water
Reference
Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside
Wang, Xiao-jun; Zhang, Li; Byrne, Denis; Nummy, Larry; Weber, Dirk; et al, Organic Letters, 2014, 16(16), 4090-4093

Production Method 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 0 °C; 3 h, 10 - 20 °C
Reference
Design, synthesis and anticancer activities of halogenated Phenstatin analogs as microtubule destabilizing agent
Hu, Shengquan; Sun, Wuji; Wang, Yeming; Yan, Hong, Medicinal Chemistry Research, 2019, 28(4), 465-472

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Suzhou Senfeida Chemical Co., Ltd
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Additional information on (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone

Introduction to (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone (CAS No. 915095-87-3)

(2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone, with the CAS number 915095-87-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted and iodinated phenyl group, as well as a tetrahydrofuran moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The synthesis of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone involves multi-step reactions, typically starting from readily available starting materials. The chloro and iodo substituents on the phenyl ring can be introduced through electrophilic aromatic substitution or direct halogenation, while the tetrahydrofuran ring can be formed via cyclization reactions. The stereochemistry of the 3S-tetrahydrofuran moiety is crucial for the compound's biological activity, and careful control of this aspect during synthesis is essential.

Recent studies have highlighted the potential of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone in various biological contexts. One notable area of research is its anti-cancer properties. In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

Another area of interest is the compound's potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis and neurodegenerative disorders. Preclinical studies have demonstrated that (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone can effectively reduce inflammatory markers such as TNF-alpha and IL-6 in both cell cultures and animal models. This suggests that it may have therapeutic potential for treating inflammatory conditions.

The pharmacokinetic properties of (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone have also been investigated. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, its stability in physiological conditions and low toxicity profile are advantageous for its use in clinical settings.

In terms of safety, preclinical toxicology studies have indicated that (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone has a wide therapeutic window and does not exhibit significant toxicity at therapeutic doses. This is an important consideration for its potential use in human clinical trials.

The current research landscape for (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone is dynamic and evolving. Ongoing studies are exploring its efficacy in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. These combination therapies may offer synergistic effects that enhance treatment outcomes while reducing side effects.

In conclusion, (2-Chloro-5-iodophenyl)4-(3S)-tetrahydro-3-furanyloxyphenylmethanone (CAS No. 915095-87-3) is a promising compound with a diverse range of potential applications in medicine. Its unique chemical structure, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an exciting candidate for further research and development. As more data becomes available from ongoing studies, the full therapeutic potential of this compound will likely become clearer.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:915095-87-3)(2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone
sfd18500
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:915095-87-3)恩格列净杂质18
LE25872548
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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